3-(3-chlorophenyl)-N-(4-chlorophenyl)-1,2-oxazole-5-carboxamide
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Overview
Description
3-(3-chlorophenyl)-N-(4-chlorophenyl)-1,2-oxazole-5-carboxamide is a chemical compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of two chlorophenyl groups attached to an oxazole ring, which is further substituted with a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-N-(4-chlorophenyl)-1,2-oxazole-5-carboxamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorobenzoyl chloride with hydroxylamine to form 3-chlorobenzohydroxamic acid, which then undergoes cyclization to form the oxazole ring.
Introduction of Chlorophenyl Groups: The chlorophenyl groups can be introduced through nucleophilic substitution reactions. For example, 4-chlorophenylamine can react with the oxazole ring to form the desired product.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the oxazole derivative with an appropriate amine, such as 4-chlorophenylamine, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-N-(4-chlorophenyl)-1,2-oxazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under suitable conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxazole N-oxides, while reduction can yield amine derivatives.
Scientific Research Applications
3-(3-chlorophenyl)-N-(4-chlorophenyl)-1,2-oxazole-5-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in studies related to enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-N-(4-chlorophenyl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-chlorophenyl isocyanate: A related compound with similar structural features but different functional groups.
4-chlorophenyl phenyl ether: Another compound with chlorophenyl groups but different core structures.
Uniqueness
3-(3-chlorophenyl)-N-(4-chlorophenyl)-1,2-oxazole-5-carboxamide is unique due to its combination of an oxazole ring with chlorophenyl and carboxamide groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C16H10Cl2N2O2 |
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Molecular Weight |
333.2 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-N-(4-chlorophenyl)-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C16H10Cl2N2O2/c17-11-4-6-13(7-5-11)19-16(21)15-9-14(20-22-15)10-2-1-3-12(18)8-10/h1-9H,(H,19,21) |
InChI Key |
JFJOGGJWSCPFOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NOC(=C2)C(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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